- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,
Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)
935455-28-0 structure
Product Name:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
N.o CAS:935455-28-0
MF:C4H10ClNO2S
MW:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227
Update Time:2025-06-11
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
-
- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
- MGZQMSFXPSKBDY-WCCKRBBISA-N
- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
- C12856
- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
- EN300-7614021
- AKOS026675629
- PS-8682
- SCHEMBL1901330
- (3S)-1,1-dioxothiolan-3-amine;hydrochloride
- 935455-28-0
- CS-B0940
- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
- HY-20629
- MFCD28952871
- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
-
- MDL: MFCD28952871
- Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
- Chave InChI: MGZQMSFXPSKBDY-WCCKRBBISA-N
- SMILES: O=S1(CC[C@H](N)C1)=O.Cl
Propriedades Computadas
- Massa Exacta: 171.0120774g/mol
- Massa monoisotópica: 171.0120774g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 0
- Complexidade: 167
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 68.5
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| abcr | AB526103-100 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 100mg |
€592.60 | 2023-06-14 | ||
| abcr | AB526103-250 mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride; . |
935455-28-0 | 250mg |
€1098.50 | 2023-06-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 1g |
¥6868.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 100mg |
¥2058.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S16650-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 250mg |
¥3438.0 | 2021-09-07 | ||
| Chemenu | CM324864-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
$292 | 2024-07-19 | |
| Chemenu | CM324864-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
$508 | 2024-07-19 | |
| Alichem | A169006120-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
$1350.00 | 2023-08-31 | |
| Alichem | A169006120-250mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 250mg |
476.89 USD | 2021-06-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
¥1138.00 | 2024-04-24 |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referência
- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referência
- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
Referência
- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,
Método de produção 5
Condições de reacção
Referência
- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referência
- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
Referência
- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux
Referência
- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
Referência
- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
Referência
- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
Referência
- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Número da Ordem:A1193103
Estado das existências:in Stock
Quantidade:250mg/1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:20
Preço ($):174.0/694.0
E- mail:sales@amadischem.com
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Literatura Relacionada
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):174.0/694.0